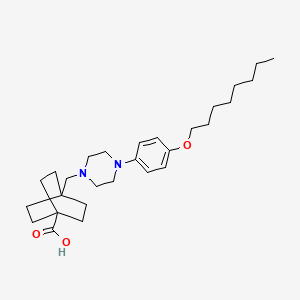

Piperazine derivative 8

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44N2O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

4-[[4-(4-octoxyphenyl)piperazin-1-yl]methyl]bicyclo[2.2.2]octane-1-carboxylic acid |

InChI |

InChI=1S/C28H44N2O3/c1-2-3-4-5-6-7-22-33-25-10-8-24(9-11-25)30-20-18-29(19-21-30)23-27-12-15-28(16-13-27,17-14-27)26(31)32/h8-11H,2-7,12-23H2,1H3,(H,31,32) |

InChI Key |

BBLBOXJIVAKNRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N2CCN(CC2)CC34CCC(CC3)(CC4)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Piperazine Derivatives

General Synthetic Strategies for Piperazine (B1678402) Ring Construction

Traditional Approaches to Carbon Atom Functionalization

Classical methods for constructing the piperazine ring often involve multiple steps and are constrained by the availability of starting materials. mdpi.com One of the most established strategies is the reduction of (di)ketopiperazines. thieme-connect.comresearchgate.net These precursors are typically synthesized from the chiral pool of amino acids or from 1,2-diamines, but the syntheses can be lengthy. thieme-connect.comresearchgate.net The substitution patterns on the resulting piperazine's carbon atoms are inherently limited by the structure of the initial amino acid or diamine. thieme-connect.com

Another foundational method is the N-alkylation of amines. thieme-connect.com A multi-step sequence can be employed, for instance, by combining organocatalytic enantioselective chlorination of aldehydes with subsequent inter- and intramolecular alkylation or reductive amination to yield carbon-functionalized piperazines. thieme-connect.com Other traditional routes include the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. wikipedia.org A further approach utilizes the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO), which can be activated by various reagents like alkyl halides or sulfonyl chlorides to produce substituted piperazines. researchgate.net

Recent Advances in C-H Functionalization of the Piperazine Ring System

Direct C-H functionalization has emerged as a powerful strategy to overcome the limitations of traditional methods, offering novel pathways to introduce substituents onto the piperazine ring's carbon atoms. encyclopedia.pubmdpi.com These modern techniques often provide more efficient and selective access to previously hard-to-make derivatives. encyclopedia.pub However, methods developed for other heterocycles like piperidines are not always transferable to piperazines due to the second nitrogen atom, which can cause side reactions or inhibit catalysts. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and green approach for C-H functionalization. encyclopedia.pub

C-H Arylation: N-Boc protected piperazines can be directly coupled with 1,4-dicyanobenzenes using an Iridium(III) photocatalyst. The reaction proceeds through the formation of an α-amino radical on the piperazine ring, which then couples with a radical anion of the arene. encyclopedia.pubmdpi.com

C-H Heteroarylation: Using a similar photoredox strategy, N-phenyl piperazine can be oxidized by an Ir(III) photocatalyst to generate an amine radical cation. Subsequent deprotonation and coupling with a heteroarene lead to the C-H heteroarylated product. encyclopedia.pubresearchgate.net

SnAP Reagents: The stannyl (B1234572) amine protocol (SnAP), developed by Bode and coworkers, provides a convergent method for synthesizing C-functionalized piperazines from aldehydes. encyclopedia.pubmdpi.com This method involves the copper-mediated oxidation of a C-Sn bond to form an α-aminyl radical, which then undergoes cyclization with an imine intermediate. encyclopedia.pubmdpi.com While initially requiring stoichiometric copper, catalytic versions have been developed, enhancing the reaction's efficiency. encyclopedia.pub

Organic Photoredox Catalysis: Researchers have also developed light-powered methods using organic photocatalysts, such as acridinium (B8443388) salts, to construct the piperazine ring from scratch. unc.edu By starting with a diamine and an aldehyde, a light-sensitive catalyst initiates a series of reactions that guide the molecule to fold into the desired piperazine ring in a single step. unc.edu

| Method | Catalyst/Reagent | Substrate | Key Intermediate | Reference |

|---|---|---|---|---|

| Photoredox C-H Arylation | Ir(III) photocatalyst | N-Boc piperazine | α-amino radical | encyclopedia.pub, mdpi.com |

| Photoredox C-H Heteroarylation | Ir(III) photocatalyst | N-Phenyl piperazine | α-aminyl radical | encyclopedia.pub, researchgate.net |

| SnAP Chemistry | Copper (stoichiometric or catalytic) | Aldehydes and SnAP reagent | α-aminyl radical | encyclopedia.pub, mdpi.com |

| Organic Photoredox Catalysis | Acridinium salt photocatalyst | Diamine and aldehyde | Radical cation | unc.edu |

Application of Multicomponent Reactions in Piperazine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govtandfonline.com This approach offers significant advantages, including reduced reaction times, energy consumption, and waste generation. tandfonline.com

Isocyanide-based MCRs (IMCRs), such as the Ugi reaction, are particularly versatile for creating diverse molecular scaffolds, including at least 35 different piperazine-derived structures. thieme-connect.comthieme-connect.com A modified four-component protocol known as the "split-Ugi" reaction is well-suited for bis-secondary diamines like piperazine, allowing for the generation of significant chemical diversity around the piperazine core. nih.govnih.gov For example, a library of 1,4-disubstituted piperazine compounds was synthesized using the split-Ugi reaction with an acid component (like 1H-indole-2-carboxylic acid), piperazine, formaldehyde, and an aromatic isocyanide. nih.gov

Another MCR approach involves the four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) to synthesize 1,2,4,5-tetrasubstituted imidazoles containing a piperazine moiety. tandfonline.com

Synthesis of Substituted Piperazine Derivatives, with specific consideration of Piperazine Derivative 8 (e.g., 1-(4-fluorobenzyl)piperazine (B185958) (8) and related analogs)

Preparation of N-Substituted Piperazine Pharmacophores

N-substituted piperazines are a cornerstone of many pharmacologically active molecules. nih.govacs.org The synthesis of these compounds, particularly monosubstituted derivatives like 1-(4-fluorobenzyl)piperazine (8) , is a critical process in medicinal chemistry. nih.govresearchgate.netnih.gov

A common and direct method for synthesizing 1-(4-fluorobenzyl)piperazine (8) is through the nucleophilic substitution reaction between piperazine and a suitable benzyl (B1604629) halide. To favor monosubstitution and minimize the formation of the bis-alkylated byproduct, an excess of piperazine is typically used relative to the electrophile.

A representative synthesis involves reacting piperazine with 4-fluorobenzyl chloride in a solvent like anhydrous acetonitrile (B52724) at reflux temperature. A base, such as potassium carbonate, is used to neutralize the hydrogen chloride formed during the reaction. acs.org After the reaction is complete, the product is isolated through extraction and purified, often by vacuum distillation, with reported yields ranging from 66% to 75%. acs.org Alternatively, reductive amination of piperazine with 4-fluorobenzaldehyde (B137897) using a reducing agent like sodium cyanoborohydride (NaBH₃CN) can also yield the desired product. acs.org This derivative serves as a key precursor for a wide array of biologically active molecules. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperazine | 4-fluorobenzyl chloride | K₂CO₃, Acetonitrile, Reflux (82°C), 12-24h | 68–75% | |

| 1-[(Tetrahydrofuran-2-yl)methyl]piperazine | 4-fluorobenzyl bromide | K₂CO₃, KI, CH₃CN, 80°C, overnight | 66% | acs.org |

| Piperazine | 4-[¹⁸F]fluorobenzaldehyde | NaBH₃CN, CH₃COOH | 20-30% (radiochemical) | acs.org |

Coupling Reactions and Linker Design in Conjugate Formation (e.g., Vindoline-Piperazine Conjugates)

The piperazine scaffold is frequently used as a linker or as a pharmacophore to be conjugated with other molecules to create hybrid compounds with enhanced properties. mdpi.comrsc.org The design of the linker is crucial as it can influence the molecule's solubility, stability, and biological activity. acs.orgnih.gov

In the development of novel anticancer agents, researchers have synthesized conjugates of the Vinca alkaloid Vindoline (B23647) with various N-substituted piperazine pharmacophores, including 1-(4-fluorobenzyl)piperazine (8) . nih.govresearchgate.net These conjugates are formed by attaching the piperazine moiety to position 10 or 17 of the vindoline core through different types of linkers. nih.govmdpi.com

Linker Strategies for Vindoline-Piperazine Conjugates:

Acyl Linkers at Position 10: 10-Aminovindoline can be acylated with chloroacetyl chloride. The resulting chloroacetamide derivative then undergoes nucleophilic substitution with various piperazines (like compound 8 ) to form the final conjugate. nih.govresearchgate.net

Ester and Amide Linkers at Position 17: The hydroxyl group at position 17 of vindoline can be modified. For instance, it can be reacted with 4-bromobutyric acid or succinic anhydride (B1165640) to introduce a linker with a terminal carboxylic acid. nih.govmdpi.com This acid can then be coupled with the secondary amine of a piperazine derivative using standard amide bond-forming reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Studies have shown that the nature of both the piperazine substituent and the linker is critical for the activity of these conjugates. nih.govmdpi.com For example, in one study, conjugates where the piperazine was attached at position 17 via an N-alkyl linker were found to be more active than N-acyl analogs. mdpi.com Specifically, conjugates containing N-[4-(trifluoromethyl)benzyl]piperazine were significantly more efficacious than those with 1-(4-fluorobenzyl)piperazine (8) . mdpi.com

Targeted Derivatization for Specific Pharmacological Profiles

The targeted derivatization of the piperazine scaffold is a key strategy for modulating the pharmacological activity of the resulting compounds. The introduction of various substituents on the piperazine ring can significantly influence the molecule's interaction with biological targets. For instance, research into piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has demonstrated how modifications can lead to compounds with potential anticancer properties. mdpi.comnih.gov The synthesis of these derivatives typically involves a multi-step process, starting with the reaction of 1,8-naphthalimide (B145957) with 2-(piperazin-1-yl)ethan-1-amine to form an intermediate, which is then reacted with a substituted aryl sulfonyl chloride. mdpi.com This modular approach allows for the creation of a library of compounds with varied electronic and steric properties, which can be screened for specific biological activities.

In the context of "this compound," which represents conformationally restricted 6,8-diazabicyclo[3.2.2]nonanes, targeted derivatization is achieved by selecting appropriate nitrogen protective groups or substituents. acs.org These modifications are intended to produce bicyclic analogs of biologically active piperazines. acs.org The rationale is that by constraining the conformation of the piperazine ring, it is possible to enhance binding affinity and selectivity for a specific biological target. The synthesis of these derivatives often starts from a readily available chiral precursor, such as (S)-glutamate, and involves an intramolecular ester condensation as the key step to form the bicyclic core. acs.org

Another approach to synthesizing functionalized piperazine derivatives involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system. rsc.org This method allows for the preparation of N-alkyl-N'-aryl (or heteroaryl) piperazines by reacting alkyl chlorides or aryl triflates with DABCO in the presence of a copper catalyst. rsc.org This strategy provides a versatile route to a wide range of piperazine derivatives with diverse substitution patterns.

The following table summarizes various synthetic approaches for piperazine derivatives:

| Synthetic Method | Description | Key Reagents/Conditions | Outcome |

| Intramolecular Ester Condensation | Formation of 6,8-diazabicyclo[3.2.2]nonane derivatives from 3-(piperazin-2-yl)propionic acid esters. acs.org | Lithium hexamethyldisilazane (B44280) (LiHMDS), Trimethylsilyl chloride (TMSCl) acs.org | Conformationally restricted piperazine derivatives. acs.org |

| DABCO Ring Cleavage | Synthesis of N-alkyl-N'-aryl piperazines via C-N bond cleavage of DABCO. rsc.org | CuCl, t-BuOLi, NMP rsc.org | N-substituted piperazine derivatives. rsc.org |

| Multi-component Reaction | One-pot synthesis of substituted piperazines using an azaarene halide, DABCO, an activated aryl halide, and Na2S. rsc.org | Azaarene halide, DABCO, aryl halide, Na2S rsc.org | Substituted piperazine derivatives. rsc.org |

| Naphthalimide Derivatization | Synthesis of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. mdpi.com | 1,8-naphthalimide, 2-(piperazin-1-yl)ethan-1-amine, aryl sulfonyl chloride mdpi.com | Piperazine derivatives with potential anticancer activity. mdpi.comnih.gov |

Stereoselective Synthesis and Enantiomeric Separations of Chiral Piperazine Derivatives

The synthesis of chiral piperazine derivatives in an enantiomerically pure form is of significant interest, as the stereochemistry often plays a crucial role in their pharmacological activity. The development of stereoselective synthetic routes and efficient methods for enantiomeric separation are therefore critical areas of research.

Another strategy for obtaining enantiomerically pure piperazine derivatives is through the stereoselective alkylation of chiral 2-methyl-4-protected piperazines. google.com This process can yield compounds with high stereochemical purity, which are valuable intermediates in the synthesis of more complex molecules, such as CCR5 receptor antagonists. google.com

In cases where a racemic mixture of a piperazine derivative is synthesized, enantiomeric separation is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose. nih.govresearchgate.netmdpi.com For instance, 1,4-disubstituted piperazine derivatives have been successfully resolved on polysaccharide-based CSPs like Chiralcel OD, Chiralcel OJ, and Chiralpak AD. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical factors that influence the separation efficiency. nih.govresearchgate.net

Another method for enantiomeric separation is the selective crystallization of a racemic mixture in the presence of a chiral acid. epo.org This process leads to the crystallization of a diastereomeric salt of one enantiomer, leaving the other enantiomer enriched in the solution. epo.org The free base of each enantiomer can then be obtained by a basic workup. epo.org

The following table outlines different methods for the stereoselective synthesis and separation of chiral piperazine derivatives:

| Method | Description | Key Features |

| Stereoselective Synthesis from Chiral Precursors | Synthesis of chiral piperazines starting from enantiomerically pure building blocks like amino acids. clockss.orgresearchgate.net | High overall yield and diastereoselectivity can be achieved. clockss.orgresearchgate.net |

| Diastereoselective Alkylation | Stereoselective introduction of substituents onto a chiral piperazine scaffold. google.comacs.org | Can produce intermediates for the synthesis of complex molecules with high stereochemical purity. google.com |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. nih.govresearchgate.netmdpi.com | A versatile and widely used method for analytical and preparative separations. nih.govresearchgate.net |

| Selective Crystallization | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. epo.org | Can be a cost-effective method for large-scale separations. epo.org |

Structure Activity Relationship Sar Elucidation of Piperazine Derivative 8 and Analogs

Systematic Modification of the Piperazine (B1678402) Nucleus and Peripheral Substituents

The biological profile of a piperazine-based compound can be finely tuned through systematic modifications at its two nitrogen atoms (N-1 and N-4) and any peripheral groups. The N-1 and N-4 positions allow for the introduction of diverse substituents that can modulate a compound's affinity, selectivity, and pharmacokinetic properties. researchgate.net

Research into various piperazine derivatives demonstrates that the nature of the substituent is critical. For instance, in one study, modifications on arylpiperazine derivatives revealed that a phenyl ring substituted at the 4-position of the piperazine ring resulted in strong cytotoxic activity against LNCaP prostate cancer cells. mdpi.com Replacing the phenyl group with benzyl (B1604629) or pyridine (B92270) moieties at the same position did not improve activity, indicating a specific requirement for the phenyl group in that chemical context. mdpi.com

Similarly, studies on other scaffolds have shown that even minor changes can lead to significant shifts in activity. The introduction of hydrophobic groups or hydrogen bond acceptors at one nitrogen while using the other as a nucleophilic site for linker attachment is a common strategy to enhance the pharmacokinetic features of drug candidates. researchgate.net The basicity of the piperazine nitrogens, governed by their pKa values, is also a crucial factor in improving aqueous solubility and bioavailability. researchgate.net

Impact of Linker Chemistry on Biological Activity in Conjugated Systems (e.g., Vindoline-Piperazine Conjugates)

In complex molecules where the piperazine moiety acts as a linker, the chemistry of the linker itself plays a pivotal role in determining biological activity. This is well-illustrated in studies of vindoline-piperazine conjugates designed as potential anticancer agents. mdpi.comnih.gov Vindoline (B23647), a monomer of the Vinca alkaloids, is largely inactive on its own but can be rendered biologically active by conjugation with suitable pharmacophores. mdpi.com

In a series of novel vindoline-piperazine conjugates, various N-substituted piperazines were attached to the vindoline skeleton at either position 10 or 17 using different linkers. mdpi.com The SAR analysis revealed several key findings:

Attachment Position: Substitution at position 17 of the vindoline molecule was generally more beneficial for anticancer activity than substitution at position 10. mdpi.com

Linker Type: N-alkyl linkers conferred greater activity than N-acyl linkers, suggesting that the flexibility and electronic nature of the linker are critical. mdpi.com

Piperazine Substituent: The nature of the substituent on the distal nitrogen of the piperazine had a profound impact. Conjugates featuring N-[4-(trifluoromethyl)benzyl]piperazine and N-bis(4-fluorophenyl)methyl piperazine were significantly more potent than those with N-methyl or N-(4-fluorobenzyl) groups. mdpi.com

Enantioselectivity in Pharmacological Activity of Chiral Piperazine Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental aspect of pharmacology. For chiral piperazine derivatives, the spatial arrangement of substituents can lead to significant differences in biological activity between enantiomers. The synthesis of enantiomerically pure piperazines is an area of active research, utilizing methods like catalytic asymmetric hydrogenation and enzyme-mediated resolution to isolate the desired stereoisomer. acs.orgcaltech.edu

A compelling example of enantioselectivity is found in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives developed as analgesics. nih.gov In this series, the S-(+) enantiomers consistently demonstrated more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov The most potent compound, the S-(+) enantiomer of derivative 10 , was 105 times more potent than morphine. Conversely, the R-(-) enantiomers of other derivatives (16 and 18 ) exhibited narcotic antagonist activity, a property not observed in their S-(+) counterparts. nih.gov This stark difference underscores that the two enantiomers can have not only different potencies but also qualitatively different pharmacological effects.

This enantioselectivity arises from the specific three-dimensional interactions between the drug molecule and its biological target, such as a receptor or enzyme, which is also chiral.

Correlation of Electronic and Steric Properties with Biological Response

The electronic and steric properties of substituents on the piperazine scaffold are key determinants of biological response. Electronic properties refer to the electron-donating or electron-withdrawing nature of a group, which affects the charge distribution of the molecule. Steric properties relate to the size and shape of the substituent, which can influence how the molecule fits into a binding site.

A review of piperazine-based compounds in antimicrobial drug development highlights a clear correlation between electronic properties and activity. researchgate.net

Electron-Withdrawing Groups (EWGs): The incorporation of EWGs such as chloro (Cl), bromo (Br), or nitro (NO2) groups on peripheral aryl rings has been shown to enhance antibacterial activity. researchgate.net

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs often leads to a reduction in potency. researchgate.net

Steric factors also play a critical role. In SAR studies of thiazolinylphenyl-piperazine compounds, it was found that ortho-substituted phenyl groups led to derivatives with moderate to strong cytotoxic activities against prostate cancer cells. mdpi.com In another study, the position of a linker on an isochromanone scaffold was crucial, with substitution at C6 generally being more effective than at C7 or C8. tandfonline.com Lipophilicity, a property influenced by both steric and electronic factors, is another critical parameter. In a series of hypnotic 1,4-disubstituted piperazine derivatives, differences in enantiomeric resolution were explained by considering both lipophilicity and steric factors. nih.gov

Comparative SAR Studies of Related Piperazine Scaffolds

Comparing the biological activities of different but related piperazine scaffolds provides valuable insights into the role of the core structure. The piperazine ring can be part of various larger chemotypes, such as arylpiperazines, (phenylsulfonyl)piperazines, or be tethered to other heterocyclic systems. mdpi.comnih.govmdpi.com

For example, research on inhibitors of the Aedes aegypti Kir1 channel compared different heterocyclic moieties attached to a (phenylsulfonyl)piperazine scaffold. nih.gov This study found that an oxazole (B20620) heterocycle was the optimal group for potency, being threefold more potent than the corresponding thiazole (B1198619) analog. nih.gov

A particularly illustrative comparison involves the substitution of the piperazine ring with a closely related heterocycle, piperidine (B6355638). In a study of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperazine ring with a piperidine ring dramatically altered the affinity profile. nih.gov For instance, compound 4 (with piperazine) had high affinity for the H3 receptor (Ki = 3.17 nM) but very low affinity for the σ1 receptor (Ki = 1531 nM). In contrast, the corresponding piperidine analog, compound 5 , retained good H3 affinity (Ki = 7.70 nM) while gaining potent σ1 receptor affinity (Ki = 3.64 nM). nih.gov This demonstrates that the piperidine moiety was a key structural element for achieving dual H3/σ1 receptor activity in that series, highlighting how a subtle change in the core scaffold (replacing one nitrogen atom with a CH group) can fundamentally redirect a molecule's biological target profile.

Table of Mentioned Compounds

Pharmacological Investigations and Preclinical Biological Evaluation of Piperazine Derivative 8

In Vitro Biological Screening Approaches

In a study focused on developing novel treatments for prostate cancer, a series of arylpiperazine derivatives were synthesized and evaluated for their cytotoxic effects on human prostate cancer cell lines. Within this series, the compound designated as derivative 8 demonstrated the most potent activity against DU145 human prostate cancer cells, exhibiting an IC₅₀ value of 8.25 μM. nih.govnih.gov This compound also showed marked selectivity for DU145 cells compared to other cancer cell lines tested in the same study. nih.gov The structure-activity relationship analysis suggested that the introduction of a pyrimidinyl group at the 4-position of the piperazine (B1678402) ring was advantageous for its anti-cancer activity. nih.gov However, it is noteworthy that this compound also displayed cytotoxicity towards normal human epithelial prostate cells (RWPE-1). nih.govnih.gov

Another publication reviewing the anticancer potential of arylpiperazine derivatives also highlights a compound labeled as YM-92088 (8) , identifying it as an androgen antagonist. semanticscholar.orgpreprints.org

Table 1: Cytotoxic Activity of Arylpiperazine Derivative 8

| Cell Line | Compound Designation | IC₅₀ (μM) |

|---|

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of a specific arylpiperazine derivative against a human prostate cancer cell line as reported in the cited study. nih.govnih.gov

Piperazine derivatives are widely recognized for their potential antimicrobial properties. mdpi.comnih.gov A specific series of compounds, 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives, were synthesized and assessed for their in vitro antibacterial and antitubercular activities. nih.govresearchgate.net The synthesized compounds demonstrated greater activity against Gram-positive bacteria, such as S. aureus, E. faecalis, and Bacillus sp. (with MIC values ranging from 1-5 µg/ml), compared to the reference drugs. nih.gov In contrast, all tested compounds in this series showed poor activity against Gram-negative bacteria. nih.govresearchgate.net Selected compounds from this group also exhibited moderate antitubercular activity against the Mycobacterium tuberculosis H₃₇Rv strain, with a Minimum Inhibitory Concentration (MIC) of 10 µg/ml. nih.govresearchgate.net

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into human cells, making it a key target for antiviral therapies. researchgate.net In the development of piperazine-based CCR5 antagonists as HIV-1 inhibitors, one study reported the synthesis of a specific compound through the truncation of a piperidino-2(S)-methyl piperazine lead structure. This molecule, identified as compound 8 , showed enhanced selectivity for the HIV-1 co-receptor CCR5 over muscarinic receptors. nih.gov This lead compound was a precursor to the development of Sch-350634, a potent CCR5 antagonist that inhibits HIV-1 entry and replication. nih.gov Further research into piperazine-based CCR5 antagonists has led to the development of potent, highly selective, and orally bioavailable inhibitors currently in clinical trials. nih.gov

The mitochondrial enzyme NADH:ubiquinone oxidoreductase, also known as Complex I, is a crucial component of the electron transport chain. nih.govmdpi.com A series of piperazine derivatives were synthesized as potential inhibitors of this enzyme. acs.orgnih.gov These derivatives were designed based on the structural similarity between the bis-THF ring of known inhibitors (Δlac-acetogenins) and the piperazine ring. acs.orgnih.gov Several of the synthesized piperazine derivatives demonstrated potent inhibition of Complex I at nanomolar concentrations. nih.govacs.orgnih.gov Structure-activity relationship studies revealed that the hydrophobicity of the side chains and their balance were important factors for inhibitory activity. However, the mechanism of action for this piperazine series was found to be different from that of the original Δlac-acetogenins. acs.orgnih.gov

The pharmacological profile of piperazine derivatives extends to their interaction with various central nervous system receptors.

Histamine (B1213489) H₃ and Sigma-1 Receptors : Studies comparing piperazine and piperidine (B6355638) derivatives have shown their potential as dual-acting ligands for histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors. acs.orgnih.govbohrium.com In one study comparing structurally similar compounds, the piperazine-containing compound (compound 4 ) had a high affinity for H₃R (Ki = 3.17 nM) but a significantly lower affinity for σ₁R (Ki = 1531 nM). nih.gov In contrast, its piperidine analogue showed high affinity for both receptors, suggesting the piperidine moiety is a critical structural element for dual H₃/σ₁ receptor activity. acs.orgnih.gov

GABA Receptors : Piperazine derivatives have been shown to act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov This antagonism of the brain's primary inhibitory system could lead to an increase in catecholamine levels, which may contribute to the psychoactive effects of this class of compounds. nih.gov All tested derivatives in one study inhibited the GABA-evoked ion current in a concentration-dependent manner. nih.gov Other natural products and their derivatives are also known to modulate GABAA receptors. nih.govmdpi.commdpi.com

The potential for piperazine derivatives to influence cellular differentiation has been explored in the context of cancer therapy. One study investigated the effects of five different piperazine derivatives on the proliferation and erythroid differentiation of the K-562 human chronic myelogenous leukemia cell line. iiarjournals.orgiiarjournals.orgnih.gov While none of the compounds in this particular study were designated as "derivative 8," the research demonstrated that certain piperazine compounds could inhibit the proliferation of K562 cells and induce their differentiation into red blood cells (erythroid differentiation). iiarjournals.orgnih.govresearchgate.net For instance, compounds labeled A and E inhibited K562 cell proliferation with IC₅₀ values of 30.10 μg/ml and 4.60 μg/ml, respectively. nih.gov When combined with established anticancer drugs like cytosine arabinoside or mithramycin, some of these piperazine derivatives produced pronounced synergistic effects. nih.govresearchgate.net

In Vivo Preclinical Studies (Excluding Clinical Human Trials)

In vivo studies have been conducted on various compounds designated as this compound to evaluate their therapeutic efficacy in animal models for conditions ranging from neuropathic pain to radiation exposure.

Antinociceptive Efficacy of rac-cis (8)

A piperazine-related compound, the rac-cis form of a 4-aminopiperidine derivative designated as compound 8, has demonstrated notable efficacy in animal models of chronic neuropathic pain. tandfonline.com This compound was found to be active in models of pain originating from both antitumor therapy (oxaliplatin-induced neuropathy) and diabetes (streptozotocin-induced neuropathy). tandfonline.com Further investigation into its stereoisomers revealed that the antihyperalgesic activity was primarily attributed to the (+)-8 form in the oxaliplatin-induced pain model. tandfonline.com

Radioprotective Efficacy of CLZ-8

In the field of radioprotection, a piperazine derivative identified as CLZ-8 has shown significant protective effects in murine models. When administered to mice at a dose of 200 mg/kg, CLZ-8 markedly improved their survival rates following exposure to ionizing radiation. This finding highlights its potential as a radiation countermeasure.

| Compound Designation | Animal Model | Therapeutic Area | Key Efficacy Finding |

| rac-cis (8) | Oxaliplatin-induced neuropathy | Antinociception | Active in mitigating neuropathic pain. tandfonline.com |

| rac-cis (8) | Streptozotocin-induced diabetes | Antinociception | Active in mitigating neuropathic pain. tandfonline.com |

| CLZ-8 | Murine model | Radioprotection | Significantly improved survival post-radiation. |

Functional characterization helps to define how a compound interacts with its biological target. A 4-methoxybenzylpiperazinyl derivative, designated as lead compound 8 , was identified as a potent and selective ligand for the Sigma-1 (σ1) receptor. nih.gov While this lead compound itself was not fully characterized in functional assays for agonism or antagonism in the cited study, its high affinity and selectivity for the σ1 receptor were foundational for developing new σ1 receptor ligands. nih.gov The σ1 receptor is known to be involved in numerous central nervous system pathologies through its role in neuroprotection and neuroplasticity. nih.gov

Separately, a series of arylpiperazine derivatives were synthesized and evaluated for cytotoxic activity, including a compound designated as 8 . This particular derivative, featuring a pyrimidinyl moiety, showed the most potent activity against the DU145 human prostate cancer cell line with an IC50 value of 8.25 μM. mdpi.com

Mechanistic Elucidation of Biological Actions of this compound

Understanding the mechanism of action at a molecular level is critical for drug development. Research into various compounds named derivative 8 has identified specific molecular targets and pathways through which they exert their biological effects.

The molecular targets for different "this compound" compounds are quite distinct, reflecting their diverse chemical structures and pharmacological effects.

PI-249 (8): A thienopyrimidine analog, designated PI-249 (8), is a potent inhibitor of Phosphoinositide 3-kinase alpha (PI3K-α). This enzyme is a key component of a major signaling pathway involved in cell growth and survival.

Lead Compound 8: A 4-methoxybenzylpiperazinyl derivative, identified as lead compound 8, selectively binds to the Sigma-1 (σ1) receptor with high affinity. nih.gov Pharmacophore modeling for this class of compounds indicates that binding is driven by two distal hydrophobic regions and a central, positively ionizable nitrogen atom. nih.gov

rac-cis (8): While its precise molecular target has not been definitively identified through binding studies, the nootropic and antinociceptive effects of this compound are studied in the context of glutamatergic neurotransmitter systems, such as NMDA and AMPA receptors. tandfonline.com

By interacting with their molecular targets, these compounds modulate critical intracellular signaling cascades.

The thienopyrimidine analog PI-249 (8) , through its inhibition of PI3K-α, directly modulates the PI3K/AKT signaling pathway. nih.govyoutube.com This pathway is one of the most frequently activated in human cancers, playing a critical role in promoting cell growth and survival. youtube.com Inhibition of this pathway is a major strategy in cancer therapy. While not specific to a compound named 8, other novel piperazine derivatives have also been shown to inhibit the PI3K/AKT pathway, in addition to other cancer-related cascades like the Src family kinases and BCR-ABL signaling pathways. nih.govresearchgate.net

The radioprotective effects observed with the piperazine derivative CLZ-8 are indicative of a mechanism involving the mitigation of DNA damage caused by ionizing radiation. A primary method for assessing this type of protection is the dicentric chromosome assay (DCA).

The DCA is a highly specific and sensitive cytogenetic method considered a gold standard for biological dosimetry. It quantifies radiation-induced DNA damage by measuring the frequency of dicentric chromosomes—aberrant chromosomes with two centromeres—in exposed peripheral blood lymphocytes. A successful radioprotective agent will significantly reduce the frequency of these dicentric chromosomes compared to controls that were irradiated without the protective compound. This reduction serves as a direct measure of the agent's ability to protect DNA from radiation-induced damage.

| Compound Designation | Molecular Target / Mechanism | Signaling Pathway Modulated |

| PI-249 (8) | PI3K-α inhibitor | PI3K/AKT Pathway |

| Lead Compound 8 | Sigma-1 (σ1) receptor ligand | CNS signaling (inferred) |

| CLZ-8 | DNA damage mitigation (inferred) | Not specified |

Studies on Cellular Processes (e.g., apoptosis, cell cycle regulation, membrane permeability, cellular imaging)

Investigations into the cellular effects of this compound and related compounds have revealed significant activity in key processes that are fundamental to cancer progression, including cell cycle regulation, apoptosis, and membrane transport. These studies highlight the potential of specific piperazine derivatives as tools for both therapeutic intervention and cellular imaging.

Apoptosis and Cell Cycle Regulation

Cellular mechanism studies have demonstrated that this compound can effectively induce DNA damage in cancer cells. nih.gov This action is closely linked to its ability to disrupt the normal progression of the cell cycle. Research has shown that this compound arrests the cell cycle at the G2/M phase, a critical checkpoint for DNA repair before mitosis. nih.gov By halting the cell cycle at this stage, the compound prevents the proliferation of damaged cells, ultimately leading to programmed cell death, or apoptosis.

The inhibitory activity of this compound has been quantified against specific cancer cell lines. In studies involving the prostate cancer cell line PC3, it exhibited potent inhibitory effects, proving to be significantly more effective than the standard chemotherapeutic agent 5-fluorouracil (5-FU). nih.gov The comparative inhibitory concentrations are detailed below.

Table 1: Inhibitory Activity of this compound against PC3 Cancer Cells

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | PC3 | 1.05 |

| 5-fluorouracil (Positive Control) | PC3 | 29.31 |

Other novel piperazine derivatives have also been shown to potently induce caspase-dependent apoptosis in various cancer cells. nih.gove-century.us This is achieved through the inhibition of multiple signaling pathways crucial for cancer cell survival, such as the PI3K/AKT and BCR-ABL pathways. nih.gove-century.us The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. proquest.comresearchgate.net For example, studies on one derivative, CB01, showed it induces traditional apoptotic markers like DNA fragmentation and nuclear condensation and upregulates proteins such as cleaved caspase-3, cytochrome c, and Bax. proquest.comresearchgate.net

Membrane Permeability

The efficacy of a compound is often dependent on its ability to cross the cell membrane and reach its intracellular target. Studies on a class of related compounds, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, have shown that these molecules possess good membrane permeability. mdpi.comnih.gov This characteristic allows them to effectively enter cells and distribute throughout the cytoplasm. mdpi.comnih.gov

Piperazine derivatives, in general, are recognized as effective permeation enhancers that can modulate the structure of epithelial monolayers and augment the absorption of other molecules. researchgate.netacs.org They have been shown to increase myosin-mediated contraction within cells, which is followed by the disruption of cell-cell contacts, thereby enhancing permeability. researchgate.netacs.org This property is crucial for their biological activity and potential therapeutic applications. The ability of N-hydroxyethyl piperazine to confer high cell membrane permeability is a known strategy for improving the bioavailability of potential anticancer molecules. researchgate.net

Cellular Imaging

The fluorescent properties of certain piperazine derivatives make them valuable tools for cellular imaging. Specifically, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been successfully used as fluorescent probes. mdpi.comnih.gov Imaging studies have confirmed that these compounds can permeate cell membranes and disperse within the cytoplasm, allowing for the visualization of cellular structures. mdpi.comnih.gov The inherent fluorescence of the 1,8-naphthalimide core, combined with the cellular uptake facilitated by the piperazine moiety, makes these derivatives suitable candidates for applications in cancer theranostics—an approach that combines therapy and diagnosis. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of Piperazine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how piperazine (B1678402) derivatives interact with their protein targets at a molecular level, predicting binding affinities and modes of action.

Research on various piperazine derivatives demonstrates the utility of molecular docking in identifying crucial ligand-target interactions. For instance, docking studies on novel piperazine derivatives of dichloroacetate (B87207) (DCA) as potential anticancer agents revealed binding energies and interactions with pyruvate (B1213749) dehydrogenase kinases (PDKs) isoenzymes. niscpr.res.in Similarly, docking has been applied to understand the binding of phenylpiperazine derivatives to topoisomerase IIα, a recognized target in cancer therapy, confirming a groove-binding mechanism of action. mdpi.com In the context of antimicrobial agents, molecular docking studies of newly synthesized piperazine derivatives have been described as "very encouraging" for overcoming microbial resistance. nih.gov

A specific compound, phenyl piperazine derivative 8 , was identified as a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a key mediator in the parasite's life cycle. frontiersin.org Molecular modeling hypothesized that the phenyl piperazine moiety of derivative 8 fills a hydrophobic pocket within the enzyme more completely than its predecessors, leading to improved activity. frontiersin.org This derivative exhibited a half-maximal inhibitory concentration (IC50) of 300 pM against PfPKG and excellent cellular efficacy (EC50) of 25 nM. frontiersin.org

In a different study, a propargyl this compound was investigated for its antifungal properties. Computational analysis suggested that this derivative interacts with both the CYP51B enzyme, hindering sterol synthesis, and with DNA, forming supramolecular complexes that inhibit normal DNA function. mdpi.com These multi-targeted interactions highlight the complex mechanisms that can be elucidated through docking simulations. mdpi.com

| Piperazine Derivative Series | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives | Topoisomerase IIα | Confirmed groove-binding mechanism; stable complexes with negative energy scoring. | mdpi.com |

| Piperazine derivatives of dichloroacetate | Pyruvate Dehydrogenase Kinases (PDKs) | Identified compounds with low binding energy and favorable interactions. | niscpr.res.in |

| Phenyl this compound | P. falciparum PKG (PfPKG) | Phenyl piperazine moiety hypothesized to fill a hydrophobic pocket. | frontiersin.org |

| Propargyl this compound | CYP51B enzyme and DNA | Predicted interactions with both targets, suggesting a multi-targeted mechanism. | mdpi.com |

| 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Indicated the ability to target CAIX-expressing cancers, with binding affinities comparable to established inhibitors. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, offering insights into the conformational flexibility of ligands and the stability of ligand-target complexes. For piperazine derivatives, MD simulations are crucial for validating docking poses and understanding the dynamic nature of the binding interactions.

Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives used 100-nanosecond MD simulations to assess the structural stability of the ligand-receptor pairs. mdpi.com By analyzing root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers could compare the stability of different derivative-protein complexes over time. mdpi.com In another study on arylpiperazine derivatives as 5-HT1A receptor agonists, MD simulations were employed to predict the stability of the receptor model and the ligand-receptor complexes. nih.gov

Similarly, MD simulations were performed on isoxazole-piperazine derivatives targeting human topoisomerase II to confirm the stability of the compounds in the active site. researchgate.net Research on phenyl-piperazine scaffolds as eIF4A1 inhibitors also utilized MD simulations to evaluate the binding and energetics of hit compounds, successfully recreating the opening and closing of the helicase upon ligand binding. acs.org These simulations are essential for confirming that a docked ligand remains stably bound within the target's active site and for observing any induced conformational changes. acs.orgnih.gov

| Piperazine Derivative Series | Biological Target | MD Simulation Focus | Key Findings | Reference |

|---|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl | Carbonic Anhydrase IX (CAIX) | Ligand-receptor stability | RMSD and RMSF analyses confirmed the stability of the top complexes over a 100 ns simulation. | mdpi.com |

| Arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine | 5-HT1A Receptor | Receptor and complex stability | Validated the stability of a homology model of the receptor and the docked ligand complexes. | nih.gov |

| Isoxazole-piperazine derivatives | Human Topoisomerase II | Compound stability | MD results showed stability for the most promising compounds based on docking scores. | researchgate.net |

| Phenyl-piperazine scaffolds | eIF4A1 Helicase | Binding energetics and conformational changes | Demonstrated stable interactions for active compounds and recreated protein domain closure. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds before their synthesis.

QSAR studies have been successfully applied to various series of piperazine derivatives. In one study, a robust QSAR model was developed for 120 piperazine and ketopiperazine derivatives as renin inhibitors, identifying descriptors related to electronic properties and molecular shape as important for activity. longdom.org Another QSAR investigation on aryl-piperazine derivatives with antimalarial activity used linear regression models to link molecular descriptors to potency against different strains of Plasmodium falciparum. insilico.eu

For a series of piperazine derivatives reported as mTORC1 inhibitors for cancer therapy, QSAR modeling revealed that electronic, topological, and physicochemical descriptors—such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), and topological polar surface area (PSA)—were significantly correlated with inhibitory activity. mdpi.com The resulting models showed good predictive power, enabling the selection of new candidate compounds with potentially high activity. mdpi.com These studies underscore the power of QSAR to guide the rational design of more potent piperazine-based therapeutic agents. nih.govnih.gov

| Piperazine Derivative Series | Biological Activity | Key Descriptors Identified | Modeling Method | Reference |

|---|---|---|---|---|

| Piperazine and Ketopiperazine derivatives | Renin Inhibition | EEig13d, Mor05e, F06 (3D-MoRSE and atom-centered fragments) | Sequential Multiple Linear Regression | longdom.org |

| Aryl-piperazine derivatives | Antimalarial (anti-Plasmodium) | Various Dragon molecular descriptors | Multivariable Linear Regressions | insilico.eu |

| mTORC1 Inhibitors | Anticancer (mTORC1 inhibition) | ELUMO, Electrophilicity index (ω), Molar refractivity (MR), LogS, PSA | Multiple Linear Regression (MLR) & Multiple Non-Linear Regression (MNLR) | mdpi.com |

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT and NA reuptake inhibition) | Atype_C_6, Dipole-mag, HOMO, PMI-mag, etc. | Genetic Function Approximation (GFA) | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound libraries to find novel molecules with the desired activity.

Pharmacophore models for piperazine derivatives often highlight common structural elements. For ligands targeting sigma-1 (σ1) and histamine (B1213489) H3 receptors, pharmacophore models reveal a central basic amine site flanked by two hydrophobic domains. acs.orgugr.es The piperazine or piperidine (B6355638) ring typically serves as this crucial basic moiety. acs.orgnih.gov In another example, a pharmacophore for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was designed, composed of 11 features characterizing the binding model. nih.gov

These models are instrumental in rational drug design. For instance, a pharmacophore search was used in a scaffold hopping approach to discover quinazoline-based inhibitors of the S. aureus NorA efflux pump, starting from a quinoline (B57606) core. nih.gov By understanding the key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic groups, and ionizable nitrogens—researchers can effectively screen virtual libraries or design new structures that fit the model, accelerating the discovery of new lead compounds. nih.govresearchgate.net

In Silico Prediction of Potential Biological Activities and Target Engagement

For This compound , different in silico studies have predicted distinct and potent biological activities depending on its specific structure.

As a phenyl piperazine derivative , it was predicted and subsequently confirmed to be a highly potent antimalarial agent by targeting the PfPKG enzyme. frontiersin.org

As a propargyl piperazine derivative , it was predicted to have multi-targeted antifungal activity through interactions with both CYP51B and DNA. mdpi.com

In another context, a This compound , synthesized from 3-aminobenzonitrile, was evaluated for its functional activity at dopamine (B1211576) receptors. This compound, which serves as a pharmacophore synthon, showed nonselective functional antagonism at both D2 and D3 receptors. nih.gov

A different This compound , derived from an imidazo[4,5-a]acridine core, was synthesized as part of a library of potential fluorophores and antimicrobial agents. researchgate.net

| Specific Structure/Context of "this compound" | Predicted Biological Activity / Target Engagement | Computational Approach | Reference |

|---|---|---|---|

| Phenyl piperazine derivative with aminopyrimidine core | Potent antimalarial via PfPKG inhibition | Binding model development | frontiersin.org |

| Propargyl piperazine naphthalimide derivative | Multi-targeted antifungal (CYP51B and DNA interaction) | Mechanism analysis | mdpi.com |

| N-aryl piperazine from 3-aminobenzonitrile | Nonselective functional antagonist at Dopamine D2/D3 receptors | Functional assays based on pharmacophore design | nih.gov |

| Imidazo[4,5-a]acridine cyclized derivative | Potential antimicrobial agent | Synthesis and screening | researchgate.net |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS/HRMS))

Spectroscopic techniques are indispensable for elucidating the molecular structure of piperazine (B1678402) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are cornerstones of structural confirmation, providing detailed information about the chemical environment of atoms. For instance, in the study of 4-(6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidin-2-yl)piperazin-2-one , designated as compound 8 , specific chemical shifts and coupling constants confirm the arrangement of its complex heterocyclic structure. researchgate.net The proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the ethyl group, the thienopyrimidine core, and the two distinct piperazine rings. researchgate.net The corresponding ¹³C NMR spectrum further validates the carbon framework of the molecule. researchgate.net

Detailed NMR data for 4-(6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidin-2-yl)piperazin-2-one (Compound 8) is presented below. researchgate.net

Interactive Table 1: ¹H NMR Spectroscopic Data for Piperazine Derivative 8 researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 6.80 | s | - | 1H | Thieno[2,3-d]pyrimidine (B153573) CH |

| 6.18 | s | - | 1H | Piperazin-2-one NH |

| 4.45 | s | - | 2H | Piperazin-2-one CH₂ |

| 4.04 | t | 5.5 | 2H | Piperazine CH₂ |

| 3.78 | t | 5.2 | 4H | Piperazine CH₂ |

| 3.48 | m | - | 2H | Piperazine CH₂ |

| 3.00 | t | 4.9 | 4H | Piperazine CH₂ |

| 2.83 | q | 7.6 | 2H | Ethyl CH₂ |

s = singlet, t = triplet, q = quartet, m = multiplet

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.39 | C=O |

| 169.36 | Pyrimidine C |

| 158.53 | Pyrimidine C |

| 157.11 | Pyrimidine C |

| 138.27 | Thiophene C |

| 115.51 | Thiophene C |

| 110.20 | Thiophene CH |

| 49.45 | Piperazine CH₂ |

| 48.60 | Piperazine CH₂ |

| 47.39 | Piperazine CH₂ |

| 45.42 | Piperazine CH₂ |

| 41.33 | Piperazine CH₂ |

| 40.49 | Piperazine CH₂ |

| 30.70 | Ethyl CH₂ |

| 24.27 | - |

Similarly, for 3-(piperazin-1-yl)benzonitrile , also denoted as compound 8 in other research, ¹H and ¹³C NMR are used to confirm the structure of the N-aryl piperazine synthon. eurjchem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For a different molecule, 1-Phenyl-4-(prop-2-yn-1-yl)piperazine , which has also been referenced as a piperazine derivative, IR spectroscopy is key to identifying the alkyne C≡C stretching vibration, which is expected around 2100–2260 cm⁻¹. researchgate.net In studies of other complex heterocyclic systems built upon a piperazine scaffold, FT-IR is routinely used to confirm the presence of key structural motifs. semanticscholar.orgiucr.orgmdpi.com

Mass Spectrometry (MS/HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental formula. For 4-(6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidin-2-yl)piperazin-2-one (8) , electrospray ionization (ESI-HRMS) was used to validate its molecular weight. The calculated mass for the protonated molecule [M+H]⁺ was 347.1649, while the experimentally found mass was 347.1663, confirming the chemical formula C₁₆H₂₂N₆OS. researchgate.net This technique is a standard and critical step in the characterization of newly synthesized piperazine derivatives. acs.orgnih.gov

Chromatographic Techniques for Purity Assessment and Analysis (e.g., High-Performance Liquid Chromatography (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are essential for separating compounds from mixtures and assessing their purity, a critical parameter in chemical research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of synthesized compounds. In the synthesis of a series of quinazoline-based derivatives, the purity of the final compounds, including a piperazine derivative designated 8f , was evaluated by HPLC analysis to be ≥95%. nih.gov Likewise, the purity of a glial cell line-derived neurotrophic factor (GDNF) receptor agonist, referred to as BT13 (a piperazine derivative), was determined to be 98.6% by LCMS (Liquid Chromatography-Mass Spectrometry), a technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov LC-MS is also a common method for monitoring reaction progress and final product analysis. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile compounds, GC-MS is a powerful analytical tool. In the characterization of dopamine (B1211576) D3 receptor ligands, GC-MS data was acquired for the N-aryl piperazine intermediate 3-(piperazin-1-yl)benzonitrile (8) . eurjchem.com This method involves vaporizing the sample, separating its components in a gas chromatograph, and then detecting them with a mass spectrometer, providing both retention time and mass data for robust identification. eurjchem.com

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for Co-crystal Structures where available)

While spectroscopic and chromatographic methods define connectivity and purity, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in its solid state.

X-ray Crystallography

This technique is the gold standard for structural elucidation. By diffracting X-rays through a single crystal of a compound, a precise map of electron density can be generated, revealing atomic positions and bond lengths. For a related compound, 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine , single-crystal X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net The analysis confirmed that the piperazine ring adopts a chair conformation, bridging the alkyne side chain with the aromatic ring. researchgate.net

While a crystal structure for the specific thieno[2,3-d]pyrimidine derivative 8 from section 6.1 was not found, other closely related tetrahydrobenzo researchgate.netacs.orgthieno[2,3-d]pyrimidine derivatives have been successfully characterized by single-crystal X-ray diffraction, confirming their complex molecular architecture. nih.gov This demonstrates the applicability and power of the technique for definitively confirming the structure of such complex heterocyclic systems.

Future Research Trajectories and Translational Potential of Piperazine Derivative 8

Design and Synthesis of Optimized Analogs of Piperazine (B1678402) Derivative 8 for Enhanced Efficacy and Selectivity

The rational design of optimized analogs of Piperazine derivative 8 is a critical step toward improving its therapeutic index. Medicinal chemists employ structure-activity relationship (SAR) studies to understand how slight modifications to the molecule's structure can significantly impact its biological activity. nih.govdntb.gov.ua These modifications often focus on the two nitrogen atoms within the piperazine ring, as substituents at these positions can greatly influence the compound's interaction with biological targets. tandfonline.comnih.gov

Key strategies for optimization include:

Substitution Modification: Altering the chemical groups attached to the piperazine nucleus can lead to recognizable differences in the medicinal potential of the resulting molecules. tandfonline.comnih.gov This can enhance the molecule's binding affinity for its intended target, thereby increasing efficacy.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain similar physical or chemical properties—can advantageously alter important pharmacokinetic properties. enamine.net For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in other compounds. enamine.net

Conformational Rigidity: Introducing conformational constraints, such as creating bridged or fused bicyclic analogs, can lock the molecule into a more active shape, potentially improving its selectivity for a specific biological target. enamine.net

These design strategies aim to create new analogs with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the development of superior therapeutic agents. rsc.orgresearchgate.net

Exploration of Novel Therapeutic Indications for this compound

The versatile nature of the piperazine scaffold suggests that this compound may have therapeutic applications beyond its primary indication. tandfonline.comnih.gov Researchers are actively investigating its potential in a wide range of diseases. The inherent properties of the piperazine ring, which can improve aqueous solubility and cell permeability, make its derivatives attractive candidates for various therapeutic targets. researchgate.net

| Potential Therapeutic Area | Rationale for Exploration | Examples of Piperazine Derivative Activity |

|---|---|---|

| Oncology | Arylpiperazines have shown the ability to interact with various molecular targets involved in cancer pathogenesis. mdpi.com | Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer. mdpi.com Some compounds act as dual tumor vasculature disruptors and mitotic arrest agents. mdpi.com |

| Neurodegenerative Diseases | The multifactorial nature of diseases like Alzheimer's requires multi-target approaches, a strategy for which piperazine derivatives are well-suited. researchgate.netjneonatalsurg.comresearchgate.net | Novel piperazine compounds have been developed to inhibit and disaggregate both amyloid-β and tau peptides, which are hallmarks of Alzheimer's disease. nih.gov |

| Infectious Diseases | The rise of antibiotic resistance necessitates new antibacterial agents, and piperazines are being explored as a viable chemical scaffold. scienmag.com | Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria and are being investigated for their ability to disrupt biofilms. scienmag.com |

| Central Nervous System (CNS) Disorders | Piperazine derivatives have a long history in treating CNS disorders, and new analogs are being designed for conditions like schizophrenia. nih.gov | They often target dopamine (B1211576) and serotonin (B10506) receptors, and modifications can potentiate their antipsychotic activity. nih.gov |

Integration of Multi-Targeting Strategies in Piperazine Derivative Design

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways, making single-target drugs less effective. researchgate.netnih.gov A promising approach is the design of multi-target-directed ligands (MTDLs), where a single molecule is engineered to interact with several biological targets simultaneously. jneonatalsurg.comresearchgate.netnih.gov The piperazine scaffold is an ideal framework for creating such MTDLs due to its structural versatility. nih.gov

The design of multi-target piperazine derivatives often involves combining different pharmacophores—the specific parts of molecules responsible for their biological activity—into a single hybrid compound. researchgate.net For instance, in the context of Alzheimer's disease, researchers have designed benzyl (B1604629) piperazine derivatives to act as dual-acting inhibitors of both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.comresearchgate.net Similarly, for depression, indole-clubbed piperazine hybrids have been developed to target both serotonin reuptake transporters (SERT) and 5-HT1A receptors. nih.gov This strategy can lead to additive or synergistic therapeutic effects, potentially improving efficacy and reducing the chances of drug resistance. nih.gov

Development of Advanced Methodologies for Piperazine Derivative Synthesis and Characterization

Advances in chemical synthesis and analytical techniques are accelerating the development of novel piperazine derivatives. Traditional synthetic methods are often lengthy and limited by the availability of starting materials. mdpi.com Modern approaches are focused on greater efficiency, sustainability, and the ability to create more diverse and complex molecules.

| Methodology | Description | Advantage |

|---|---|---|

| C–H Functionalization | This method directly modifies the carbon-hydrogen bonds on the piperazine ring, allowing for the introduction of substituents at positions other than the nitrogen atoms. mdpi.com | Provides new avenues for creating novel substitution patterns and expanding the structural diversity of piperazine analogs. mdpi.com |

| Photoredox Catalysis | Uses light to drive chemical reactions, enabling the synthesis of functionalized piperazines under mild conditions. mdpi.com Some protocols offer a greener approach by using organic photoredox catalysts. mdpi.com | Offers high selectivity and can be adapted to continuous flow systems, improving scalability and sustainability. mdpi.com |

| Flow Chemistry | Chemical reactions are performed in a continuously flowing stream rather than in a batch. | Allows for better reaction control, improved safety, and easier scalability for producing larger quantities of a compound. |

For characterization, a suite of powerful analytical tools is employed to confirm the structure, purity, and properties of the synthesized derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to provide detailed molecular information. nih.gov

Addressing Research Gaps in the Mechanistic Understanding of this compound's Actions

A complete understanding of how this compound functions at a molecular level is essential for its successful translation into a clinical setting. While its biological effects may be observed, the precise mechanisms often require deeper investigation. Key research gaps include identifying all of its molecular targets, understanding the interplay between them (polypharmacology), and mapping the downstream cellular pathways it modulates.

To address these gaps, researchers are utilizing advanced methodologies:

Computational Approaches: Molecular docking and dynamics simulations can predict how a compound binds to its target proteins, providing insights that guide the design of more potent and selective molecules. researchgate.netnih.gov

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. jneonatalsurg.comresearchgate.net

Chemical Proteomics: Techniques such as affinity-based protein profiling can be used to identify the direct binding partners of a compound within the complex environment of a cell.

Systems Biology: Integrating data from genomics, proteomics, and metabolomics ("omics" technologies) can provide a comprehensive view of the cellular response to the compound, helping to uncover its broader mechanism of action and potential off-target effects.

By systematically addressing these research gaps, scientists can build a more complete picture of the therapeutic potential and underlying biology of this compound, paving the way for its future development.

Q & A

Q. Characterization methods :

- Elemental analysis confirms stoichiometric composition.

- Spectral techniques :

- IR spectroscopy identifies functional groups (e.g., NH stretches in piperazine rings).

- ¹H/¹³C NMR resolves electronic environments, such as N3H chemical shifts (~5.18 ppm for piperazine derivatives), which indicate electron-withdrawing effects from remote nitrogen atoms .

- Mass spectrometry validates molecular weight and fragmentation patterns .

Basic: What standardized assays evaluate the cytotoxic potential of this compound?

Answer:

- Cell viability assays :

- Apoptosis detection :

Advanced: How does this compound modulate intrinsic and extrinsic apoptotic pathways?

Answer:

Mechanistic studies involve:

- qPCR arrays : Quantify fold changes in pro-apoptotic genes (e.g., BAX, CASP9) and anti-apoptotic genes (e.g., BCL-2) .

- Caspase inhibition assays :

- Western blotting : Validate cleavage of PARP and caspase-3 activation .

Advanced: How do substituents in this compound influence its electronic properties and bioactivity?

Answer:

- NMR analysis : Chemical shifts of amidine protons (N3H) correlate with electron-withdrawing effects. For example:

- Piperazine derivatives (Y = NH) show upfield shifts (~5.18 ppm) compared to morpholine analogs (Y = O, ~5.30 ppm), indicating reduced electronegativity at the remote nitrogen .

- Structure-activity relationship (SAR) :

Advanced: What analytical workflows ensure accurate quantification of Piperazine derivatives in biological matrices?

Answer:

- Sample preparation :

- Solid-phase extraction (SPE) isolates derivatives from tissues (e.g., liver, muscle) .

- Chromatographic methods :

- LC-MS/MS with deuterated internal standards achieves sensitivity down to LOQ (0.5 μg/kg) .

- Validation parameters :

- Linearity : R² ≥ 0.99 across 0.5–200 μg/kg.

- Recovery : 85–110% at spiked concentrations.

- Precision : RSD < 15% for intra-/inter-day assays .

Advanced: How can this compound enhance targeted antimicrobial therapies?

Answer:

- Bacterial targeting :

- Photodynamic therapy (PDT) :

Advanced: What strategies address contradictions in toxicity and bioactivity profiles of modified Piperazine derivatives?

Answer:

- Comparative studies :

- In vivo toxicity screening : LD₅₀ values (e.g., >1000 mg/kg for beta-cyclodextran-modified derivatives) vs. unmodified analogs .

- Dual-activity optimization :

- Computational modeling :

- Docking simulations predict antiplatelet activity by targeting COX-1/2, reconciling discrepancies between in vitro and in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.